molecular formula C17H21NO4 B5967956 2-[2-(3,4-Dimethoxyphenyl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one

2-[2-(3,4-Dimethoxyphenyl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one

Cat. No.: B5967956
M. Wt: 303.35 g/mol
InChI Key: QBQPQUBCYQZNOF-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexenone ring substituted with a hydroxy group and an iminomethyl group linked to a dimethoxyphenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dimethylaminopyridine (DMAP) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the iminomethyl group yields an amine .

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one is unique due to its combination of a cyclohexenone ring with a hydroxy group and an iminomethyl group linked to a dimethoxyphenyl ethyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-21-16-7-6-12(10-17(16)22-2)8-9-18-11-13-14(19)4-3-5-15(13)20/h6-7,10-11,19H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQPQUBCYQZNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=CC2=C(CCCC2=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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